molecular formula C19H31NO6 B4004818 3-(2-tert-butyl-5-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

3-(2-tert-butyl-5-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid

Cat. No.: B4004818
M. Wt: 369.5 g/mol
InChI Key: FHENYJJHWVMPSE-UHFFFAOYSA-N
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Description

3-(2-tert-butyl-5-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine; oxalic acid is a complex organic compound that combines an amine group with an oxalic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-tert-butyl-5-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-tert-butyl-5-methylphenol, undergoes a reaction with an appropriate halogenating agent to form 2-tert-butyl-5-methylphenyl halide.

    Nucleophilic Substitution: The phenyl halide reacts with 3-chloropropan-1-amine in the presence of a base to form 3-(2-tert-butyl-5-methylphenoxy)propan-1-amine.

    Alkylation: The amine group is then alkylated with 2-methoxyethyl chloride under basic conditions to yield the final amine product.

    Formation of the Oxalate Salt: The amine product is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

    Reduction: Reduction reactions can convert the oxalate salt back to the free amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or nitric acid.

Major Products

    Oxidation: Formation of oxides or imines.

    Reduction: Regeneration of the free amine.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemistry: Used in the study of enzyme interactions and protein modifications.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, particularly in neurological disorders.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(2-tert-butyl-5-methylphenoxy)propan-1-amine: Lacks the methoxyethyl group and oxalic acid moiety.

    N-(2-methoxyethyl)propan-1-amine: Lacks the phenoxy group.

    3-(2-tert-butyl-5-methylphenoxy)-N-methylpropan-1-amine: Contains a methyl group instead of the methoxyethyl group.

Uniqueness

The combination of the phenoxy, methoxyethyl, and amine groups, along with the oxalic acid moiety, gives the compound unique properties that are not found in the similar compounds listed above. This uniqueness can lead to distinct biological activities and applications.

Properties

IUPAC Name

3-(2-tert-butyl-5-methylphenoxy)-N-(2-methoxyethyl)propan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-14-7-8-15(17(2,3)4)16(13-14)20-11-6-9-18-10-12-19-5;3-1(4)2(5)6/h7-8,13,18H,6,9-12H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHENYJJHWVMPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)(C)C)OCCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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